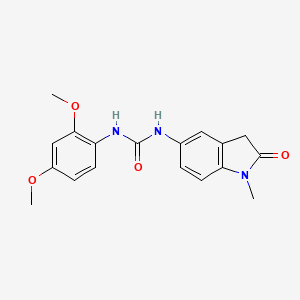

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Description

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a 2,4-dimethoxyphenyl group linked via a urea bridge to a 1-methyl-2-oxoindolin-5-yl moiety.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-21-15-7-4-12(8-11(15)9-17(21)22)19-18(23)20-14-6-5-13(24-2)10-16(14)25-3/h4-8,10H,9H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJODNAPPQXOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Case Studies

-

Study on Breast Cancer Cell Lines:

- Objective: To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings: The compound exhibited an IC50 value of 5.0 μM, indicating potent cytotoxicity.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.

-

Study on Lung Cancer:

- Objective: To assess the effects on A549 lung cancer cells.

- Findings: Significant inhibition of cell migration and invasion was observed, suggesting potential for metastasis prevention.

Table: Anticancer Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | MCF-7 | 5.0 | Apoptosis induction |

| This compound | A549 | 7.0 | Inhibition of migration |

Broad-Spectrum Activity

The compound also exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Case Studies

-

Study on Gram-positive Bacteria:

- Objective: To determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

- Findings: An MIC value of 0.015 mg/mL was recorded, indicating strong antibacterial activity.

-

Study on Gram-negative Bacteria:

- Objective: Evaluation against Escherichia coli.

- Findings: The compound showed an MIC of 0.03 mg/mL, suggesting effectiveness against resistant strains.

Table: Antimicrobial Efficacy Summary

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.015 |

| This compound | Escherichia coli | 0.03 |

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other urea derivatives and methoxy-substituted molecules. Key comparisons include:

Functional Group Impact

- Methoxy vs. Methyl Groups: The dimethoxyphenyl group in the target compound may enhance electrostatic interactions (e.g., hydrogen bonding or π-π stacking) compared to the dimethylphenyl group in ’s compound.

- Indolinone vs. Benzodiazepine Core: The indolinone moiety (2-oxoindoline) is associated with kinase inhibition and neuroprotective activity, while benzodiazepine derivatives (as in ) are linked to GABA receptor modulation. This distinction suggests divergent therapeutic applications .

Pharmacokinetic Properties

- The urea group provides two H-bond donors, which may enhance target binding compared to chalcones (one H-bond donor in ) .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4. The compound features a urea linkage that connects a dimethoxyphenyl group and an indolinone moiety, which is significant for its biological activity.

Anticancer Properties

Research has indicated that derivatives of indolinone compounds exhibit promising anticancer activities. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Cell Signaling Modulation : It appears to modulate pathways involved in cell survival and apoptosis, potentially through interactions with protein kinases.

Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of indolinone compounds, including this compound. These compounds were tested against several cancer cell lines using MTT assays to assess cell viability. The results showed that this compound significantly reduced cell viability at micromolar concentrations, with an IC50 value comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound using an in vivo model of acute inflammation induced by carrageenan. The results indicated that treatment with the compound led to a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea?

Answer:

The compound is synthesized via urea bridge formation between aromatic amines and isatin derivatives. A typical approach involves:

- Step 1: Preparation of the 2,4-dimethoxyphenyl isocyanate intermediate by reacting 2,4-dimethoxyaniline with phosgene or triphosgene under anhydrous conditions .

- Step 2: Coupling with 5-amino-1-methyl-2-oxindole (synthesized via reductive cyclization of substituted nitroacetophenones) under reflux in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Key validation: FT-IR (urea C=O stretch ~1650–1700 cm⁻¹), ¹H NMR (methoxy protons at δ 3.7–3.9 ppm, indolinone NH at δ 10–11 ppm) .

Basic: How is the structural integrity of this urea derivative confirmed in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Slow evaporation of a saturated DCM/ethanol solution yields suitable crystals .

- Data collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement: SHELXL-2018 software for solving and refining the structure. Key parameters include R-factor (<0.05), bond length accuracy (mean σ(C–C) = 0.006 Å), and hydrogen bonding networks (e.g., N–H···O interactions stabilizing the urea moiety) .

Advanced: What strategies resolve contradictions in biological activity data between similar urea derivatives?

Answer:

Discrepancies often arise from substituent effects or assay conditions. A systematic approach includes:

- Structure-Activity Relationship (SAR): Compare analogs with varying substituents on the dimethoxyphenyl or indolinone moieties. For example, 2-oxoindolin-5-yl groups enhance kinase inhibition, while methoxy groups modulate solubility .

- Assay standardization: Replicate experiments across multiple models (e.g., carrageenan-induced inflammation vs. COX-2 enzymatic assays) .

- Computational validation: Molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or Aurora kinases, cross-referenced with experimental IC₅₀ values .

Advanced: How can researchers optimize solubility for in vivo studies of this compound?

Answer:

The compound’s poor aqueous solubility (logP ~3.5) is addressed via:

- Prodrug design: Introduce phosphate or glycoside groups on the methoxy or indolinone positions to enhance hydrophilicity .

- Formulation: Use lipid-based nanoemulsions or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) monitors particle size (<200 nm) .

- pH adjustment: Solubilize in buffered solutions (pH 6–7) with surfactants (e.g., Tween-80) .

Advanced: What in silico tools are recommended for predicting metabolic stability of this urea derivative?

Answer:

- Metabolism prediction: Use SwissADME or ADMETLab 2.0 to identify cytochrome P450 (CYP3A4/2D6) oxidation sites, particularly on the methoxy or indolinone groups .

- Degradation pathways: LC-MS/MS identifies major metabolites (e.g., demethylation of methoxy groups or urea cleavage) .

- Toxicity screening: ProTox-II predicts hepatotoxicity (e.g., reactive metabolite formation via epoxidation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm), urea NH (δ 10–11 ppm), and indolinone carbonyl (δ 170–175 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ (exact mass 355.1422 for C₁₉H₂₁N₃O₄⁺) with <5 ppm error .

- FT-IR: Urea C=O (1660 cm⁻¹) and indolinone C=O (1720 cm⁻¹) stretches .

Advanced: How does this compound interact with kinase targets like CDK2 or Aurora B?

Answer:

- Docking studies: The urea moiety forms hydrogen bonds with kinase hinge regions (e.g., CDK2 Glu81), while the dimethoxyphenyl group occupies hydrophobic pockets .

- Kinase profiling: Use SelectScreen™ (Thermo Fisher) to measure IC₅₀ against a panel of 50+ kinases.

- Cellular validation: Western blotting for phospho-histone H3 (Ser10) in cancer cells confirms Aurora B inhibition .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage conditions: -20°C under argon in amber vials to prevent photodegradation of the methoxy groups.

- Stability testing: HPLC (C18 column, acetonitrile/water) monitors degradation over 6 months. Acceptable purity loss <5% .

Advanced: How can crystallographic data inform SAR for analogs?

Answer:

SC-XRD reveals:

- Torsion angles: Orientation of the dimethoxyphenyl group relative to the indolinone core impacts steric hindrance.

- Hydrogen bonding: Urea NH interactions with water or protein residues correlate with bioavailability .

- Polymorphism screening: Differential Scanning Calorimetry (DSC) identifies stable crystal forms for formulation .

Advanced: What enzyme inhibition assays are suitable for mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.